molecular formula C8H9BrN2O B1442297 (3-Bromophenyl)acetic acid hydrazide CAS No. 863317-29-7

(3-Bromophenyl)acetic acid hydrazide

Cat. No. B1442297
M. Wt: 229.07 g/mol
InChI Key: SSVGCMFGKXFIEN-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)acetic acid hydrazide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .


Synthesis Analysis

The synthesis of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, often involves the condensation of corresponding esters with hydrazine hydrate . The structure of the synthesized compounds can be confirmed by the use of FTIR, H1NMR, Mass-spectroscopy, and element analysis .


Molecular Structure Analysis

The molecular formula of “(3-Bromophenyl)acetic acid hydrazide” is C8H9BrN2O . More detailed structural information can be obtained through spectroscopic methods .


Chemical Reactions Analysis

The preparation of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, involves preforming activated esters and/or amides followed by reaction with hydrazine .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including hydrazides like (3-bromophenyl)acetic acid hydrazide, have garnered attention in medicinal research due to their potential anticancer properties. These compounds are explored for their ability to undergo various chemical reactions, offering multiple sites for functionalization and thus a wide range of biological activities. Their role as traditional and synthetic antitumor agents has been underutilized despite a rich medicinal tradition. Recent decades have seen a surge in research towards understanding the antitumor efficacy of cinnamoyl derivatives, including hydrazides, highlighting their significance in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Antimicrobial Activity

Hydrazide-hydrazone derivatives exhibit a broad spectrum of biological activities, including significant antimicrobial properties. Their utility spans antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal activities. The versatility of hydrazide-hydrazones makes them a focal point in the development of new antimicrobial agents, with literature from the past several years providing a wealth of information on their efficacy and potential as therapeutic agents (Popiołek, 2016).

Psychotropic Activity

Research into phosphorylacetohydrazides, a class of compounds including (3-bromophenyl)acetic acid hydrazide, has identified potential drugs with psychotropic activity. The development of new drugs from phosphorylated carboxylic acids derivatives showcases their capability to improve memory, learning, exhibit neuroprotective properties, and correct behavioral disorders. This underscores the potential of (3-bromophenyl)acetic acid hydrazide derivatives in addressing various neurological conditions, offering a promising avenue for the development of new therapeutic agents (Semina, Baychurina, 2016).

Corrosion Inhibition

The study of organic inhibitors for metallic corrosion in acidic media has highlighted the role of hydrazides and related compounds in preventing corrosion. These inhibitors, which often contain heteroatoms such as nitrogen from the hydrazide group, show potential in protecting metals and alloys from corrosive acidic solutions. This application is particularly relevant in industrial cleaning and maintenance, where the prevention of metallic dissolution is critical (Goyal et al., 2018).

Safety And Hazards

While the specific safety and hazards for “(3-Bromophenyl)acetic acid hydrazide” are not explicitly mentioned in the search results, it’s important to handle all chemicals with care and follow safety guidelines .

Future Directions

Hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, have potential as antimicrobial agents . The correlation between the structure of novel heterocyclic hydrazide derivatives and their biological activity is a subject of ongoing research .

properties

IUPAC Name

2-(3-bromophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVGCMFGKXFIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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